4'-O-Benzyloxy(3S,4S)-Ezetimibe

Chiral Chromatography Stereochemical Purity Impurity Profiling

4'-O-Benzyloxy(3S,4S)-Ezetimibe, cataloged as CAS 1683564-73-9 and molecularly defined as C31H27F2NO3, is a protected azetidinone intermediate featuring a distinct (3S,4S) stereochemistry. This compound is the benzyl-protected form of a known 3-epimer impurity of the cholesterol absorption inhibitor Ezetimibe.

Molecular Formula C31H27F2NO3
Molecular Weight 499.5 g/mol
Cat. No. B12283698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Benzyloxy(3S,4S)-Ezetimibe
Molecular FormulaC31H27F2NO3
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
InChIInChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2
InChIKeyKEYVFYMGVLFXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-O-Benzyloxy(3S,4S)-Ezetimibe: A Critical Stereochemical Reference Standard for Ezetimibe Quality Control


4'-O-Benzyloxy(3S,4S)-Ezetimibe, cataloged as CAS 1683564-73-9 and molecularly defined as C31H27F2NO3, is a protected azetidinone intermediate featuring a distinct (3S,4S) stereochemistry . This compound is the benzyl-protected form of a known 3-epimer impurity of the cholesterol absorption inhibitor Ezetimibe. Its primary value is not as an active pharmaceutical ingredient, but as a chiral standard and reference impurity in analytical and synthetic chemistry. It is a diastereomer of the key synthetic precursor, (3R,4S)-4'-O-Benzyloxy Ezetimibe (CAS 163222-32-0), and is essential for developing and validating methods to measure and control stereochemical purity during Ezetimibe manufacturing [1].

The Criticality of Stereochemical Identity: Why 4'-O-Benzyloxy(3S,4S)-Ezetimibe Cannot Be Substituted


Generic substitution of chiral intermediates and reference standards is not analytically valid. The (3S,4S) isomer, 4'-O-Benzyloxy(3S,4S)-Ezetimibe, is a diastereomer of the active (3R,4S)-ezetimibe intermediate. A patent for the synthesis of the active intermediate specifies a critical quality attribute: an enantiomeric purity of at least 97.5% [1]. Using a different stereoisomer, such as the (3R,4S) form, would fail to serve as a marker for the (3S,4S) impurity, undermining the specificity of any analytical method. Only the correct stereoisomer can provide valid system suitability, resolution, and quantification data for the target impurity, ensuring the final Ezetimibe active pharmaceutical ingredient does not contain unacceptable levels of the unwanted 3-epimer .

Quantitative Differentiation of 4'-O-Benzyloxy(3S,4S)-Ezetimibe: A Head-to-Head Guide


Stereochemical Purity and Identity: (3S,4S) Isomer as a Definitive Impurity Marker vs. (3R,4S) Key Intermediate

The primary differentiation is the specific (3S,4S) stereochemistry, which is the opposite configuration at the C-3 position compared to the desired (3R,4S) active intermediate. A patent for the active intermediate, (3R,4S)-4'-O-Benzyloxy Ezetimibe, mandates an enantiomeric purity of at least 97.5% [1]. The (3S,4S) isomer, available from multiple vendors at a confirmed purity of up to 99% HPLC, serves as the definitive reference standard for the very impurity that must be controlled to meet this specification .

Chiral Chromatography Stereochemical Purity Impurity Profiling

Quantified Purity Level for Direct Analytical Use vs. Unspecified Generic Standards

The 4'-O-Benzyloxy(3S,4S)-Ezetimibe standard is supplied with a verified high-performance liquid chromatography (HPLC) purity specification reaching 99%, as confirmed by multiple independent suppliers . In contrast, generic (3R,4S)-4'-O-Benzyloxy Ezetimibe (CAS 163222-32-0) is commonly listed at a lower standard purity of >95% to 97% . This higher, documented purity of the (3S,4S) standard reduces the introduction of unknown variables in quantitative analysis, leading to more reliable calibration and impurity quantification.

Analytical Method Validation Quality Control HPLC Purity

Optimized Physical Form as a Protected, Stable Solid vs. Free Phenol Analogs

4'-O-Benzyloxy(3S,4S)-Ezetimibe exists as a yellow solid with a defined molecular weight of 499.55 g/mol . The presence of the benzyl protecting group on the 4'-phenol renders it significantly more stable and less prone to oxidation compared to its unprotected phenol counterpart, (3S,4S)-Ezetimibe (CAS 1593543-07-7) [1]. The unprotected phenol variant is known to be more susceptible to oxidative degradation, which can compromise its long-term use as a reference standard. The protected benzyl ether form ensures long-term storage stability as a solid, simplifying handling and procurement logistics.

Chemical Stability Intermediate Handling Storage

Sourcing for Controlled Substances vs. Research Chemicals

The procurement of reference standards for drug synthesis is subject to strict regulatory oversight. The active (3R,4S)-Ezetimibe intermediate (CAS 163222-32-0) may be subject to tighter controls and higher costs due to its direct use in active pharmaceutical ingredient (API) synthesis [1]. The (3S,4S) isomer, cataloged as an 'Ezetimibe Impurity', is typically classified and sourced as a research chemical or analytical standard, which can facilitate procurement by analytical and quality control laboratories [2]. This differentiation in regulatory classification can offer a quantifiable advantage in lead times and procurement cost for entities solely requiring the standard for analysis.

Procurement Compliance Regulatory

High-Value Application Scenarios for 4'-O-Benzyloxy(3S,4S)-Ezetimibe


Chiral Purity Method Development and Validation for Ezetimibe API

The (3S,4S) isomer is the gold standard for developing a chiral HPLC method to quantify the unwanted 3-epimer impurity. As established, the active intermediate must meet an enantiomeric purity of >97.5% [1]. Using a 99%-pure (3S,4S) standard , an analyst can achieve a highly accurate calibration curve, confidently determining the limit of detection (LOD) and limit of quantification (LOQ) for this critical impurity, thereby ensuring the final Ezetimibe API meets regulatory specifications.

System Suitability Standard for Routine Quality Control

In a routine QC laboratory, the (3S,4S)-Ezetimibe benzyl ether serves as a superior system suitability standard. Its defined separation from the (3R,4S) active peak on a chiral column provides a direct measure of column integrity and method resolution. Its verified high purity (99% HPLC) ensures that any variation in the system suitability test is attributable to the chromatographic system itself, not to the standard's degradation, thus aligning with pharmacopeial expectations for reference standard quality.

Forced Degradation Studies to Establish Ezetimibe Stability

The benzyl-protected (3S,4S) isomer can be employed in stress studies to confirm the specificity of the analytical method. Its inherent chemical stability as a protected phenol makes it an ideal compound to spike into Ezetimibe API and subject to oxidative, thermal, or photolytic stress. This allows researchers to prove that the chiral method can still resolve the (3S,4S) impurity from the API and other degradation products, a key requirement for method validation under ICH guidelines.

Synthetic Scale-Up Marker for Stereochemical Control

Chemical process development teams can use the (3S,4S) standard to monitor the stereoselectivity of new synthetic routes towards Ezetimibe. By spiking the (3S,4S) isomer into in-process control samples, they can gauge the relative formation of the undesired diastereomer under various reaction conditions. This quantitative feedback is crucial for optimizing reaction parameters (temperature, catalyst, solvent) to maximize the yield of the active (3R,4S) isomer while minimizing the costly and yield-reducing 3-epimer.

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